PBOX-15

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

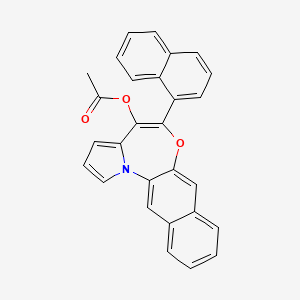

PBOX-15 is a complex organic compound known for its unique structural features and significant biological activities.

Vorbereitungsmethoden

The synthesis of PBOX-15 involves multiple steps, typically starting with the formation of the core naphtho-pyrrolo-oxazepine structure. This is achieved through a series of cyclization reactions, often under specific conditions such as high temperature and the presence of catalysts. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

PBOX-15 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Acute Lymphoblastic Leukemia (ALL)

PBOX-15 has demonstrated potent anti-leukemic effects in several studies. In a study involving T-cell and B-cell precursor ALL cells (Jurkat, CEM, Nalm-6, and Reh), this compound was found to reduce cell viability in a dose-dependent manner with IC50 values ranging from 0.13 to 0.15 μM . The compound not only induced apoptosis but also caused G2/M-phase cell cycle arrest, indicating its potential as a therapeutic agent for ALL .

Multiple Myeloma

Research indicates that this compound exhibits significant anti-myeloma activity. It induced apoptosis in multiple myeloma cell lines (NCI-H929, KMS11, RPMI8226, U266) with varying efficacy . The compound's ability to minimally affect normal B lymphocytes while effectively targeting malignant cells highlights its therapeutic promise .

Synergistic Effects with Other Treatments

This compound has been studied for its synergistic effects when combined with other therapeutic agents. For instance, it enhances TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in ALL cells by upregulating DR5 and downregulating survival pathways such as PI3K/Akt and Mcl-1 . In gastrointestinal stromal tumors (GISTs), this compound improved the apoptotic response when used alongside imatinib, enhancing the treatment's overall efficacy against both imatinib-sensitive and resistant GIST cells .

Effects on Cell Migration and Adhesion

Beyond its apoptotic effects, this compound has been shown to inhibit integrin-mediated T-cell migration. This suggests that it may play a role in reducing metastasis or tumor spread by affecting cellular adhesion properties . Such properties could be beneficial in treating cancers where migration contributes to disease progression.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

| Cancer Type | Cell Lines | IC50 Values (μM) | Mechanism | Combination Treatment |

|---|---|---|---|---|

| Acute Lymphoblastic Leukemia | Jurkat, CEM, Nalm-6, Reh | 0.13 - 0.15 | Induces apoptosis via DR5 upregulation | TRAIL |

| Multiple Myeloma | NCI-H929, KMS11, RPMI8226, U266 | Varies | Induces apoptosis; minimally toxic to normal cells | Not specified |

| Gastrointestinal Stromal Tumors | GIST cell lines | Not specified | Enhances imatinib efficacy; reduces anti-apoptotic proteins | Imatinib |

Wirkmechanismus

The compound exerts its effects through various molecular mechanisms. It inhibits T-cell migration by post-translational modifications of tubulin. Additionally, it induces apoptosis by upregulating death receptors and enhancing TRAIL-mediated apoptosis pathways. These actions make it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

PBOX-15 can be compared with other similar compounds such as:

Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.

This compound: A derivative known for its ability to inhibit T-cell migration and induce apoptosis, similar to the compound .

This compound’s unique structural features and significant biological activities set it apart from other similar compounds, making it a valuable subject of scientific research.

Eigenschaften

CAS-Nummer |

354759-10-7 |

|---|---|

Molekularformel |

C28H19NO3 |

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

(8-naphthalen-1-yl-9-oxa-2-azatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),3,5,7,10,12,14,16-octaen-7-yl) acetate |

InChI |

InChI=1S/C28H19NO3/c1-18(30)31-28-24-14-7-15-29(24)25-16-20-9-2-3-10-21(20)17-26(25)32-27(28)23-13-6-11-19-8-4-5-12-22(19)23/h2-17H,1H3 |

InChI-Schlüssel |

STVDRIIZTGYIMM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65 |

Kanonische SMILES |

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-acetoxy-5-(1-(naphthyl))naphtho(2,3-b)pyrrolo(2,1-d)(1,4)oxazepine PBOX 15 PBOX-15 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.